REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl-].[Al+3].[Cl-].[Cl-].[Br:11][C:12]1[CH:17]=[CH:16][C:15](CC(Cl)=O)=[CH:14][CH:13]=1.Cl.C([O:26][CH2:27][CH3:28])(=O)C>>[Br:11][C:12]1[CH:13]=[CH:14][C:15]([C:27]([CH2:28][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[O:26])=[CH:16][CH:17]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
74 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature for 1 to 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the precipitated solids
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
WASH
|
Details
|
the organic layer is washed successively with 1 M aqueous HCl, saturated aqueous NaHCO3, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO2
|
Type
|
CUSTOM
|
Details
|
The solvent is then evaporated
|
Type
|
CUSTOM
|
Details
|
to give a solid material which
|
Type
|
CUSTOM
|
Details
|
is recrystallized from ethylacetate/hexanes
|
Reaction Time |
1.25 (± 0.25) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(=O)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |